molecular formula C5H3F3N2OS B1404094 2-(Trifluoromethyl)thiazole-4-carboxamide CAS No. 1180526-74-2

2-(Trifluoromethyl)thiazole-4-carboxamide

Cat. No. B1404094
M. Wt: 196.15 g/mol
InChI Key: ADXOOKWTHBDCCQ-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)thiazole-4-carboxamide” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of 2-trifluoromethyl thiazoles involves a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates and yields moderate to good results .


Molecular Structure Analysis

Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving 2-trifluoromethyl thiazoles are primarily based on the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction is versatile and can accommodate various substituted pyridinium 1,4-zwitterionic thiolates .

Scientific Research Applications

Anticancer Activity

2-(Trifluoromethyl)thiazole-4-carboxamide and its derivatives have been investigated for their potential anticancer properties. The synthesis and evaluation of novel thiazole-5-carboxamide derivatives showed significant anticancer activity against various cell lines, including A-549, Bel7402, and HCT-8. Among the tested compounds, some derivatives displayed moderate activity, indicating the potential of thiazole carboxamide compounds in cancer therapy (Cai et al., 2016).

Fungicidal Activity

Thiazole carboxamides have also been explored for their fungicidal properties. A series of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides were synthesized and evaluated for their fungicidal activity against Pellicularia sasakii. The inhibition rates of these compounds were found to be between 72.60%-91.78% under certain concentrations, indicating their potential as effective fungicides (Wei, 2012).

Synthetic Process Studies

The compound has been a subject of interest in studying synthetic processes. Research on the synthetic process of novel fungicides like Thifuzamide involved the use of 2-(Trifluoromethyl)thiazole-4-carboxamide as an intermediate. The study highlights the compound's role in the synthesis of commercially significant fungicides, showcasing its importance in the agricultural sector (An-chang, 2012).

Biological Evaluation

The compound and its derivatives have been part of extensive biological evaluation studies. One such study involved the design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. The biological activities of these compounds, especially their toxic effects on C. elegans, were investigated, indicating their potential in biological and medical applications (Donohue et al., 2002).

properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2OS/c6-5(7,8)4-10-2(1-12-4)3(9)11/h1H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXOOKWTHBDCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)thiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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